molecular formula C30H26O10 B159403 Xanthoaphin CAS No. 1674-44-8

Xanthoaphin

Cat. No. B159403
CAS RN: 1674-44-8
M. Wt: 546.5 g/mol
InChI Key: HNUPXDLGAHSVEQ-YSPTYUJLSA-N
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Description

Xanthophylls are a class of yellow pigments that are found in plants and algae. Xanthophylls are important for photosynthesis and play a crucial role in protecting plants from oxidative damage. Xanthoaphin is a xanthophyll that has received significant attention in recent years due to its potential health benefits.

Scientific Research Applications

Pharmacological Profile

Xanthohumol (XN), a prenylated flavonoid from hops (Humulus lupulus), is notable for its medical applications. Research has highlighted its presence in foodstuffs, particularly in beer, and its various biological effects. The pharmacological aspects of XN, including its activity, pharmacokinetics, and safety, are extensively studied. XN's potential as a food additive, considering its positive biological effects, is also a subject of interest (Liu et al., 2015).

Biological Studies on Plants

Research on various plants, including those containing Xanthoaphin compounds, has been conducted to explore their wound healing capabilities. The focus has been on their effect on different biological processes related to wound healing, suggesting a potential application in this area (Schmidt et al., 2009).

Impact on Apoptosis in Leukemia Cells

A study on XN's role in leukemia cells demonstrated its ability to enhance apoptosis, particularly in response to tumor necrosis factor. This research provided insights into the molecular mechanisms involved, particularly the modification of cysteine residues in key proteins, highlighting XN's potential in cancer treatment (Harikumar et al., 2009).

Dietary Effects on Obesity and Fatty Liver

A study examining the role of XN in diet-induced obesity and fatty liver discovered its ability to suppress sterol regulatory element-binding protein activation, suggesting its potential as a nutraceutical food or pharmacological agent for metabolic syndrome (Miyata et al., 2015).

Anticancer Properties of Astaxanthin

Astaxanthin, a xanthophyll carotenoid, has been explored for its biological activities, including its potential anticancer effects. Studies suggest its effectiveness in various diseases and its application in different commercial forms (Ambati et al., 2014).

Effect on Cognitive Disorder

Research on Xanthoceras sorbifolia Bunge husks, containing Xanthoaphin compounds, focused on their protective effect on cognitive impairment. This study explored the mechanism of protection, highlighting its potential application in cognitive health (Rong et al., 2020).

properties

CAS RN

1674-44-8

Product Name

Xanthoaphin

Molecular Formula

C30H26O10

Molecular Weight

546.5 g/mol

IUPAC Name

(7R,9R,10S,12S,18R,20R,21S,23S)-12,16,23,30-tetrahydroxy-7,9,18,20-tetramethyl-8,11,19,22-tetraoxanonacyclo[15.11.1.16,26.02,15.03,12.04,27.05,10.021,29.023,28]triaconta-1(28),2,4(27),5,15,17(29),26(30)-heptaene-14,25-dione

InChI

InChI=1S/C30H26O10/c1-7-13-21-19-17-15(25(13)33)11(31)5-30(36)24(17)20-18-16(26(34)14-8(2)38-10(4)28(40-30)22(14)20)12(32)6-29(35,23(18)19)39-27(21)9(3)37-7/h7-10,27-28,33-36H,5-6H2,1-4H3/t7-,8-,9-,10-,27-,28-,29+,30+/m1/s1

InChI Key

HNUPXDLGAHSVEQ-YSPTYUJLSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C3=C([C@H](O1)C)C(=C4C(=O)C[C@]5(C6=C7C8=C([C@H](O[C@@H]([C@H]8O5)C)C)C(=C9C7=C(C3=C46)[C@@](O2)(CC9=O)O)O)O)O

SMILES

CC1C2C3=C(C(O1)C)C(=C4C(=O)CC5(C6=C7C8=C(C(OC(C8O5)C)C)C(=C9C7=C(C3=C46)C(O2)(CC9=O)O)O)O)O

Canonical SMILES

CC1C2C3=C(C(O1)C)C(=C4C(=O)CC5(C6=C7C8=C(C(OC(C8O5)C)C)C(=C9C7=C(C3=C46)C(O2)(CC9=O)O)O)O)O

synonyms

Xanthoaphin fb

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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